molecular formula C10H14N2Si B3331980 4-((Trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 865798-13-6

4-((Trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No.: B3331980
CAS No.: 865798-13-6
M. Wt: 190.32 g/mol
InChI Key: SILAMTLBCGNNLG-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)pyridin-2-amine is an organosilicon compound featuring a pyridine ring substituted with an ethynyl group bonded to a trimethylsilyl moiety at the 4-position and an amino group at the 2-position. This compound is of interest due to its unique structural properties, which make it a valuable building block in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminopyridine and trimethylsilylacetylene.

    Reaction Conditions: A common method involves the Sonogashira coupling reaction, where 2-aminopyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (such as Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) under an inert atmosphere (argon or nitrogen) and a base (such as triethylamine or diisopropylamine).

    Procedure: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis to industrial production generally involve optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-((Trimethylsilyl)ethynyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyridine ring or the ethynyl group.

    Coupling Reactions: The ethynyl group can engage in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Coupling Reagents: Palladium catalysts (Pd(PPh₃)₄), copper iodide (CuI).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyridin-2-amines.

    Oxidation Products: Pyridine derivatives with oxidized functional groups.

    Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 4-((Trimethylsilyl)ethynyl)pyridin-2-amine serves as a versatile building block for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features allow for the exploration of interactions with biological targets.

Industry

Mechanism of Action

The mechanism by which 4-((Trimethylsilyl)ethynyl)pyridin-2-amine exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound’s interaction with molecular targets, such as enzymes or receptors, would depend on its structural compatibility and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Uniqueness

4-((Trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of both the trimethylsilyl-ethynyl group and the amino group on the pyridine ring. This combination provides distinct reactivity and potential for diverse applications compared to its analogs, which may lack one of these functional groups or have different substituents.

This detailed overview highlights the significance of this compound in various fields, emphasizing its synthetic versatility and potential applications

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILAMTLBCGNNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-4-trimethylsilanylethynyl-pyridine (9.3 g, 44 mmol), tris(dibenzylideneacetone)dipalladium(0) (8.1 g, 8.9 mmol) and 2-(dicyclohexylphosphino)biphenyl (8.1 g, 23 mmol) are added into the de-gased dry THF (60 mL). Then 1.0 M LiHMDS (155 mL, 155 mmol) is added. The reaction mixture is heated at 60° C. for 16 hrs before it is cooled down to room temperature and saturated NH4Cl aqueous solution (100 mL) is added along with water (100 mL). The mixture is extracted with EtOAc (2×200 mL) and the organic layers are combined and concentrated to give the crude product. Purification by silica flash column chromatography using 33% EtOAc in hexanes affords 7.9 g of the desired product.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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